molecular formula C6H9NO3 B12624072 1-Ethoxypyrrolidine-2,5-dione CAS No. 915379-04-3

1-Ethoxypyrrolidine-2,5-dione

Cat. No.: B12624072
CAS No.: 915379-04-3
M. Wt: 143.14 g/mol
InChI Key: YGEQNDCBNVDBHY-UHFFFAOYSA-N
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Description

1-Ethoxypyrrolidine-2,5-dione is a heterocyclic compound that features a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and an ethoxy group at position 1. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their versatility in medicinal chemistry and other scientific fields.

Chemical Reactions Analysis

1-Ethoxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, typically using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethoxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Ethoxypyrrolidine-2,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

915379-04-3

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

1-ethoxypyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-10-7-5(8)3-4-6(7)9/h2-4H2,1H3

InChI Key

YGEQNDCBNVDBHY-UHFFFAOYSA-N

Canonical SMILES

CCON1C(=O)CCC1=O

Origin of Product

United States

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